1,1-Difluoro-4-methylcyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoro-4-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2/c1-6-2-4-7(8,9)5-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNDAVGXCMQSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302225 | |
| Record name | 1,1-Difluoro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74185-74-3 | |
| Record name | 1,1-Difluoro-4-methylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74185-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Strategies for 1,1 Difluoro 4 Methylcyclohexane
Established Synthetic Pathways to 1,1-Difluoro-4-methylcyclohexane
The most direct methods for synthesizing this compound involve the conversion of a carbonyl group or the direct, albeit challenging, substitution of C-H bonds.
The conversion of a ketone to a geminal difluoride is a cornerstone of organofluorine chemistry. The synthesis of this compound is most directly achieved through the deoxyfluorination of its corresponding ketone precursor, 4-methylcyclohexanone. This transformation replaces the carbon-oxygen double bond with two carbon-fluorine single bonds. Modern fluorinating reagents have made this a relatively common procedure.
Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for this purpose. orgsyn.orgucla.edu The reaction with Deoxo-Fluor®, for instance, is typically performed by heating the ketone with an excess of the reagent, sometimes without a solvent. orgsyn.org The reaction time and temperature are crucial parameters that must be optimized for efficient conversion, as prolonged reaction times can improve yields for less soluble substrates. orgsyn.org While these reagents are effective, they must be handled with care in a well-ventilated hood due to their reactivity with water, which produces hazardous hydrogen fluoride (B91410) (HF). orgsyn.org
Table 1: Common Reagents for Deoxyfluorination of Ketones
| Reagent | Common Name | Typical Conditions | Notes |
|---|---|---|---|
| (C₂H₅)₂NSF₃ | DAST | Neat or in an inert solvent (e.g., CH₂Cl₂), 0 °C to reflux | Widely used but can be thermally unstable. |
| (CH₃OCH₂CH₂)₂NSF₃ | Deoxo-Fluor® | Neat or in a high-boiling solvent, 90-110 °C | More thermally stable and often provides better yields than DAST. orgsyn.org |
This interactive table summarizes common reagents used for the deoxyfluorination of ketones to form gem-difluoro compounds.
Direct fluorination involves the substitution of a C-H bond with a C-F bond. While conceptually simple, this approach is notoriously difficult to control, especially with highly reactive reagents like elemental fluorine (F₂). uni-wuerzburg.de Reactions involving elemental fluorine are extremely vigorous and often lead to a mixture of products and even degradation of the starting material. chemguide.co.uk
To mitigate the high reactivity, these reactions are typically carried out at low temperatures and in inert solvents. uni-wuerzburg.de Despite these precautions, achieving selectivity for the C1 position of 4-methylcyclohexane is a significant challenge. Non-selective fluorination methods can produce a variety of monofluorinated derivatives, which, while useful in some discovery chemistry contexts, are not ideal for the targeted synthesis of a single isomer. nih.gov The development of more selective direct fluorination methods is an active area of research, but for a specific target like this compound, this route is generally not synthetically viable due to the lack of control over regioselectivity and the number of fluorine atoms added.
Advanced Fluorination Techniques Applicable to Cyclohexane (B81311) Systems
Beyond the direct synthesis of the target molecule, a range of advanced fluorination strategies have been developed for cyclohexane scaffolds. These methods provide access to various fluorinated cyclohexane derivatives, which are valuable building blocks in medicinal chemistry and materials science. researchgate.net
Nucleophilic fluorination is a powerful strategy for introducing fluorine into a molecule. ucla.edu One of the most effective methods applicable to cyclic systems is the ring-opening of epoxides with a fluoride source. rsc.orgucla.eduacs.org This approach typically begins with an alkene, such as 4-methylcyclohexene, which can be synthesized via the acid-catalyzed dehydration of 4-methylcyclohexanol. youtube.comyoutube.com
The alkene is first converted to an epoxide. Subsequent treatment with a fluoride reagent opens the three-membered ring to form a β-fluoroalcohol. A variety of fluoride sources can be employed, including hydrogen fluoride-based reagents like Olah's reagent (pyridine·9HF) or combinations of a fluoride salt like potassium bifluoride (KHF₂) with a phase-transfer catalyst such as tetrabutylammonium (B224687) fluoride (TBAF). rsc.orgucla.edu The choice of reagent and reaction conditions can influence the regioselectivity of the ring-opening. rsc.orgnih.gov For example, some catalyst systems favor fluoride attack at the more substituted carbon of the epoxide, while others direct it to the less substituted position. nih.gov
Table 2: Selected Conditions for Epoxide Ring-Opening with Fluoride
| Epoxide Substrate | Fluoride Source | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| meso-Cyclohexene Oxide | Benzoyl Fluoride | (salen)Co(III) complex, chiral amine | Enantioselective formation of (R,R)-2-fluorocyclohexanol | ucla.eduacs.org |
| Epoxide-containing piperidines | TBAF/KHF₂ | 90-120 °C | Regioselective opening controlled by substrate conformation | rsc.org |
This interactive table presents examples of nucleophilic fluoride ring-opening reactions on cyclic epoxides.
Electrophilic halofluorination is a process where an alkene is treated with a source of an electrophilic halogen and a nucleophilic fluoride. This reaction adds a halogen (e.g., bromine or chlorine) and a fluorine atom across the double bond. libretexts.org For a substrate like 4-methylcyclohexene, this provides a direct route to 1-halo-2-fluorocyclohexane derivatives.
The mechanism involves the attack of the alkene's pi bond on the electrophilic halogen, forming a cyclic halonium ion intermediate. chemguide.co.uk This intermediate is then attacked by the fluoride anion from the opposite face, resulting in a stereospecific anti-addition of the halogen and fluorine atoms. libretexts.org Common reagents for this transformation include N-halosuccinimides (such as NBS or NCS) as the halogen source in combination with a fluoride donor like HF-pyridine or triethylamine (B128534) trihydrofluoride (Et₃N·3HF).
The deoxyfluorination of alcohols, particularly secondary and tertiary alcohols, does not always proceed via a simple Sₙ2 mechanism. princeton.edu Under certain conditions, the reaction can involve carbocationic intermediates. This is especially true for substrates that can form stabilized carbocations. Once formed, these intermediates are susceptible to rearrangement reactions, such as 1,2-hydride or 1,2-alkyl shifts, before being trapped by the fluoride nucleophile.
For instance, studies on the deoxyfluorination of cyclohexane rings bearing a vicinal substituent have shown that rearrangements can occur, leading to products with a different connectivity than expected. researchgate.net A phenonium ion rearrangement has been observed during the deoxyfluorination of a 2-phenylcyclohexanol (B1664101) derivative, demonstrating that neighboring groups can influence the reaction's outcome. researchgate.net In the context of 4-methylcyclohexanol, the formation of a secondary carbocation at C1 could potentially undergo a hydride shift from an adjacent carbon, leading to a mixture of fluorinated isomers. This highlights the importance of carefully selecting fluorination reagents and conditions to suppress such unwanted side reactions and ensure the desired product is formed with high selectivity. princeton.edu
Diels-Alder Reactions for the Synthesis of Difluorinated Cyclohexane Polyols
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for constructing six-membered rings. In the context of fluorinated compounds, this reaction can be adapted to produce difluorinated cyclohexene (B86901) derivatives, which are precursors to saturated systems like cyclohexane polyols (molecules with multiple hydroxyl groups).
A key strategy involves the reaction of a difluorinated dienophile with a suitable diene. Research has demonstrated that a difluorinated dienophile can undergo cycloaddition with dienes like furan (B31954) to create oxabicyclic intermediates. rsc.org These intermediates can then be chemically processed through ring-opening and desulfonylation pathways to yield difluorinated cyclohexene or cyclohexane polyols. rsc.org The phenylsulfonyl group has been effectively used to control the regiochemistry of these transformations. rsc.org
To generate polyols, the dienophile or diene can be functionalized with protected hydroxyl groups (e.g., silyl (B83357) ethers) or groups that can be readily converted to hydroxyls post-cycloaddition (e.g., esters). The subsequent deprotection or reduction steps after the formation of the difluorinated cyclohexene ring would furnish the target difluorinated cyclohexane polyol.
Table 1: Representative Diels-Alder Approach to Difluorinated Cyclohexene Precursors
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Key Condition | Product Type |
| Substituted Furan | 2,2-Difluoroalkenyl Phenyl Sulfone | Thermal Cycloaddition | Oxabicyclic Adduct |
| Acyclic 1,3-Diene | Dienoate with CF₂ Group | Lewis Acid Catalysis | Difluorinated Cyclohexene Ester |
This table illustrates generalized strategies for forming difluorinated six-membered rings via Diels-Alder reactions. Specific substrates and conditions determine the final product structure and functionality.
Regioselectivity and Stereocontrol in the Synthesis of this compound
Achieving precise regioselectivity and stereocontrol is paramount in synthesizing substituted cyclohexanes. For this compound, the primary challenge lies in the selective introduction of the two fluorine atoms onto a single carbon atom.
Regioselectivity: The most direct and common method for installing a gem-difluoro group is the deoxofluorination of a corresponding ketone. In this case, the precursor is 4-methylcyclohexanone. The regioselectivity is inherently controlled by the starting material; the fluorination can only occur at the carbonyl carbon (C-1), directly yielding the 1,1-difluoro substitution pattern. Alternative fluorination reactions on the corresponding alkane or alkene would present significant regioselectivity challenges, potentially leading to a mixture of products with fluorine at various positions on the ring. The use of I(I)/I(III) catalysis platforms with reagents like Selectfluor® has shown high regioselectivity in the 1,4-difluorination of diene systems, demonstrating an alternative approach where regiocontrol is catalytically enforced. nih.gov
The choice of fluorinating agent for deoxofluorination is critical and can influence reaction efficiency and safety.
Table 2: Common Reagents for Deoxofluorination of Ketones
| Reagent | Acronym | Typical Conditions | Notes |
| Diethylaminosulfur Trifluoride | DAST | Anhydrous, often at low to ambient temperature | Widely used but can be thermally unstable. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Anhydrous, generally higher thermal stability than DAST | Often provides higher yields and fewer side reactions. |
| Sulfur Tetrafluoride | SF₄ | High pressure and temperature; requires specialized equipment | Highly effective but corrosive and toxic gas. |
| XtalFluor-E / XtalFluor-M | - | Anhydrous, crystalline solids | Safer, solid alternatives to DAST and Deoxo-Fluor®. |
Methodological Challenges and Future Directions in the Synthesis of Difluorinated Cyclohexane Analogues
The synthesis of difluorinated cyclohexane analogues, while valuable, is accompanied by several methodological hurdles. However, ongoing research is paving the way for more efficient and safer synthetic routes.
Methodological Challenges:
Harsh Reagents: Many traditional fluorination methods, particularly deoxofluorination, rely on hazardous and corrosive reagents like sulfur tetrafluoride (SF₄) or thermally sensitive reagents like DAST. beilstein-journals.org These necessitate specialized handling and equipment.
Scalability and Safety: Scaling up reactions involving toxic or unstable reagents poses significant safety and engineering challenges. researchgate.net The potential for exothermic decomposition is a major concern.
Side Reactions: The high reactivity of some fluorinating agents can lead to unwanted side reactions, such as elimination to form fluoroalkenes or skeletal rearrangements, which can lower the yield of the desired product. digitellinc.com
Functional Group Tolerance: Harsh fluorination conditions can be incompatible with sensitive functional groups elsewhere in the molecule, limiting the complexity of accessible structures.
Future Directions:
Development of Safer Reagents: A primary focus is the creation of new generations of fluorinating agents that are solid, stable, and easier to handle, such as the XtalFluor® family of reagents.
Catalytic Methods: There is a strong push towards catalytic methods, including transition-metal-catalyzed C-H fluorination and fluorofunctionalization of alkenes. nih.gov These approaches offer the potential for milder reaction conditions, higher selectivity, and reduced waste.
Late-Stage Fluorination: Introducing fluorine atoms at a late stage in a synthetic sequence is highly desirable in drug discovery. This requires developing highly selective and functional-group-tolerant reactions that can modify complex molecules without complete redesign of the synthesis.
Biocatalysis: The use of enzymes (fluorinases) for C-F bond formation represents a green and highly selective future direction, although it is currently in the early stages of development for complex substrates.
Table 3: Challenges and Future Solutions in Difluorinated Cyclohexane Synthesis
| Challenge | Future Direction / Solution |
| Hazardous and unstable reagents | Development of solid, thermally stable fluorinating agents (e.g., XtalFluor®). |
| Stoichiometric use of reagents | Transition to catalytic systems (e.g., transition metal catalysis, organocatalysis). nih.gov |
| Poor functional group tolerance | Design of milder reaction conditions and more selective reagents. |
| Limited regioselectivity in C-H fluorination | Exploration of directing-group strategies and advanced catalyst design. |
| Environmental impact | Increased use of biocatalysis and flow chemistry to minimize waste and improve safety. |
Conformational Analysis and Stereochemical Investigations of 1,1 Difluoro 4 Methylcyclohexane
Fundamental Cyclohexane (B81311) Conformations and Their Energy Profiles
To comprehend the conformational preferences of 1,1-difluoro-4-methylcyclohexane, it is essential first to understand the basic conformational landscape of the parent cyclohexane ring.
Chair Conformation Stability and Dynamics
The most stable conformation of cyclohexane is the chair conformation . In this arrangement, all carbon-carbon bonds are staggered, which minimizes torsional strain, and the bond angles are very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. This strain-free state makes the chair conformation the ground state for cyclohexane.
The chair conformation is not static. It can undergo a dynamic process known as ring inversion or "chair flip." During this process, axial substituents become equatorial, and equatorial substituents become axial. For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy and are in rapid equilibrium at room temperature. The energy barrier for this interconversion is approximately 10-11 kcal/mol.
Higher-Energy Conformations: Boat, Twist-Boat, and Half-Chair
As the cyclohexane ring flips from one chair form to another, it passes through several higher-energy conformations. The boat conformation is one such form. It is less stable than the chair conformation due to two main factors: torsional strain from eclipsing interactions between hydrogens on four of the carbon atoms, and steric strain, often referred to as a "flagpole" interaction, between the two inward-pointing hydrogens at the "bow" and "stern" of the boat.
To alleviate some of this strain, the boat conformation can twist slightly to form the twist-boat conformation . This conformation is more stable than the pure boat form but still significantly less stable than the chair. The highest energy point on the interconversion pathway between the chair and twist-boat conformations is the half-chair conformation .
Conformational Equilibrium in this compound Systems
The introduction of substituents onto the cyclohexane ring, as in this compound, disrupts the energetic equivalence of the two chair conformations. The conformational equilibrium will favor the chair form that minimizes unfavorable steric interactions.
Axial-Equatorial Preferences of Difluoro and Methyl Substituents
The preference of a substituent to occupy an equatorial position over an axial one is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.
The methyl group has a well-established A-value of approximately 1.7 kcal/mol. This preference is due to 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogens on the carbons at the 3-position relative to the substituent.
The conformational preference of a gem-difluoro group is more complex. While fluorine is a relatively small atom, the C-F bond is highly polar. The A-value for a single fluorine substituent is relatively small, around 0.25-0.38 kcal/mol, indicating only a slight preference for the equatorial position. For a gem-difluoro group, the situation is less straightforward. In this compound, the two fluorine atoms are fixed at the C1 position. The key consideration for conformational equilibrium is the position of the methyl group at C4.
In one chair conformer, the methyl group is in the equatorial position, and in the other, it is in the axial position. Given the significant A-value of the methyl group, the equilibrium will strongly favor the conformer where the methyl group is equatorial to avoid the destabilizing 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
| Substituent | A-value (kcal/mol) |
| -CH₃ | ~1.7 |
| -F | ~0.25-0.38 |
This table presents the A-values for individual methyl and fluoro substituents, which are used to predict the conformational equilibrium in this compound.
Influence of Geminal Difluorination on Cyclohexane Ring Conformation
The presence of a gem-difluoro group at one carbon can influence the geometry of the cyclohexane ring. The high electronegativity of fluorine atoms leads to a polarization of the C-F bonds. This can lead to subtle changes in bond lengths and bond angles within the cyclohexane ring compared to the unsubstituted parent molecule.
Dynamic Equilibrium and Conformational Inversion Barriers
The two chair conformations of this compound are in a state of dynamic equilibrium. The rate of this interconversion is determined by the energy barrier of the ring flip. For monosubstituted cyclohexanes, the barrier to inversion is generally in the range of 10-11 kcal/mol.
Stereochemical Implications of 1,1-Difluorination in Methylcyclohexane Frameworks
The presence of a gem-difluoro group at the C1 position of a 4-methylcyclohexane ring introduces unique stereochemical considerations that impact both the potential for chirality and the diastereoselectivity of chemical transformations.
Considerations of Optical Isomerism and Chirality in 1,1,4-Trisubstituted Cyclohexanes
Chirality, or the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. For a substituted cyclohexane to be chiral, it must lack a plane of symmetry and a center of inversion. In the case of this compound, the key question is whether the substitution pattern gives rise to a chiral molecule.
Impact of Fluorination on Diastereoselectivity in Chemical Transformations
The introduction of fluorine atoms can significantly influence the diastereoselectivity of reactions involving the cyclohexane ring. This influence stems from both steric and electronic effects. The gem-difluoro group can alter the conformational equilibrium of the ring and influence the accessibility of reagents to either face of the ring.
For instance, in the addition of nucleophiles to a carbonyl group adjacent to the fluorinated carbon, the fluorine atoms can exert a directing effect. This has been observed in the aza-Henry reaction, where the presence of an α-fluoro substituent can reverse the inherent diastereoselectivity of the reaction. nih.govrsc.org This reversal is attributed to a complex interplay of catalyst-substrate interactions and the electronic nature of the fluorine atom. nih.gov
Furthermore, fluorination can impact the stereochemical outcome of reactions at other positions on the ring. Studies on the fluorination of functionalized cycloalkanes have shown a high degree of substrate dependence and the influence of neighboring groups on the reaction's regio- and stereoselectivity. nih.govd-nb.info The presence of the 1,1-difluoro group in this compound would be expected to similarly influence the stereochemical course of reactions such as epoxidation, hydroboration, or reductions of nearby functional groups.
Analysis of Non-Covalent Interactions Governing Conformation
The conformational preferences of this compound are dictated by a delicate balance of various non-covalent interactions. Understanding these interactions is crucial for predicting the most stable conformation and, consequently, the molecule's reactivity.
Steric Interactions and A-Values in Fluorinated Cyclohexanes
The conformational equilibrium of a substituted cyclohexane is largely governed by the steric bulk of its substituents. The preference of a substituent to occupy the more spacious equatorial position over the sterically hindered axial position is quantified by its A-value. fiveable.memasterorganicchemistry.comwikipedia.org The A-value represents the free energy difference between the axial and equatorial conformers. pharmacy180.compearson.com
Fluorine is considered a relatively small atom, and its A-value is correspondingly low compared to other substituents like a methyl group. st-andrews.ac.uk This implies that the energetic penalty for a fluorine atom to be in an axial position is less severe than for a larger group. In this compound, one fluorine atom will always be axial and the other equatorial in a chair conformation. The conformational equilibrium will therefore be primarily determined by the preference of the methyl group at the C4 position to be in the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6 (1,3-diaxial interactions). libretexts.org
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 - 0.42 st-andrews.ac.uk |
| -Cl | 0.52 pharmacy180.com |
| -Br | 0.43 masterorganicchemistry.com |
| -I | 0.46 pharmacy180.com |
| -CH₃ | 1.70 masterorganicchemistry.com |
| -OH | 0.87 masterorganicchemistry.com |
| -CN | 0.15 - 0.25 |
| -C(CH₃)₃ | ~5.0 wikipedia.org |
This table presents a selection of A-values for common substituents to provide context for the steric demand of fluorine.
Gauche Effect and Anomeric Effects in Vicinal Fluorinated Systems
While this compound is a gem-difluorinated system, understanding the electronic effects in vicinal (1,2-disubstituted) fluorinated systems provides valuable insight into the behavior of fluorine in cyclic systems. The gauche effect is a phenomenon where a gauche conformation (a 60° dihedral angle between substituents) is more stable than the anti conformation (180° dihedral angle), contrary to what would be expected based on sterics alone. wikipedia.org This effect is particularly prominent in 1,2-difluoroethane (B1293797) and is attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital. wikipedia.orgrsc.org
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation. wikipedia.org This effect is also explained by hyperconjugation. wikipedia.org While the classic anomeric effect involves a heteroatom in the ring, a "pseudo-anomeric effect" has been observed in fluorinated cyclohexanes. st-andrews.ac.uknih.gov This effect can arise from stabilizing electrostatic interactions between axial hydrogens and an axial fluorine atom on a different carbon. st-andrews.ac.uknih.gov
Nonclassical C-F···H-C Hydrogen Bonding Interactions
Beyond classical hydrogen bonds, weaker nonclassical hydrogen bonds can play a significant role in molecular conformation. The interaction between a polarized C-F bond and a C-H bond (C-F···H-C) has been a subject of study and debate. rsc.orgquora.com While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, evidence suggests that these interactions can be stabilizing. acs.org
Theoretical and Computational Studies of 1,1 Difluoro 4 Methylcyclohexane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of 1,1-difluoro-4-methylcyclohexane at the atomic level. These methods, varying in their accuracy and computational cost, offer a powerful lens through which to examine the intricate interplay of its constituent atoms.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it well-suited for the study of medium-sized molecules like this compound. wikipedia.org DFT calculations would be pivotal in determining the preferred conformations of the molecule, primarily the chair conformations with the methyl group in either an axial or equatorial position.
The core principle of DFT lies in using the electron density, a function of only three spatial coordinates, to determine the ground-state energy and other electronic properties of a system. scribd.com For this compound, DFT would be employed to optimize the geometry of its conformers, providing precise bond lengths, bond angles, and dihedral angles. The relative energies of the equatorial and axial conformers of the methyl group could be calculated, offering insight into the conformational preference. Furthermore, analysis of the molecular orbitals and the distribution of electron density would illuminate the electronic effects of the gem-dinal difluoro group on the cyclohexane (B81311) ring.
A hypothetical DFT study on this compound would likely involve the use of a functional, such as B3LYP or M06-2X, combined with a suitable basis set, for instance, 6-311+G(d,p), to accurately model the electronic structure. The output would provide the optimized Cartesian coordinates of each atom, the total electronic energy, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Equatorial Conformer of this compound
| Parameter | Value |
| C1-F1 Bond Length (Å) | 1.35 |
| C1-F2 Bond Length (Å) | 1.35 |
| C1-C2 Bond Length (Å) | 1.53 |
| C4-C(methyl) Bond Length (Å) | 1.54 |
| F1-C1-F2 Bond Angle (°) | 108.5 |
| C2-C1-C6 Bond Angle (°) | 110.0 |
Note: The values in this table are illustrative and represent typical values for similar fluorinated cyclohexanes. Actual values would require specific DFT calculations.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For situations demanding the highest accuracy, ab initio methods, which are based on first principles without empirical parameterization, are the gold standard. arxiv.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide benchmark-quality data on the electronic structure of this compound.
These methods would be particularly useful for refining the energetic differences between conformers and for accurately describing electron correlation effects, which are crucial for a precise understanding of the molecule's stability and reactivity. A high-level ab initio calculation could serve to validate the results obtained from more computationally economical DFT methods.
Semi-Empirical Methods for Conformational Screening and Initial Energy Assessments
Prior to undertaking more computationally expensive DFT or ab initio calculations, semi-empirical methods can be employed for a rapid initial exploration of the conformational landscape of this compound. These methods utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics, thereby significantly reducing computational time.
While not as accurate as DFT or ab initio methods, semi-empirical techniques are invaluable for performing conformational searches to identify a broad range of possible low-energy structures. This initial screening helps to ensure that all relevant conformers are considered for further, more accurate, computational analysis.
Prediction of Conformational Energy Landscapes and Potential Energy Surfaces
The conformational flexibility of the cyclohexane ring is a key determinant of its chemical and physical properties. For this compound, theoretical calculations can be used to map out the conformational energy landscape. This involves calculating the energy of the molecule as a function of its dihedral angles, revealing the relative energies of the chair, boat, and twist-boat conformations.
The potential energy surface (PES) provides a comprehensive picture of the energy of the molecule as a function of its geometry. By exploring the PES, researchers can identify the transition states that connect different conformers and determine the energy barriers for conformational interconversion. This information is crucial for understanding the dynamic behavior of the molecule.
Calculation of Spectroscopic Parameters from First Principles
Computational chemistry offers the powerful capability to predict various spectroscopic properties from first principles. For this compound, these calculations can provide valuable data for comparison with experimental spectra, aiding in the structural elucidation of the molecule.
Calculated vibrational frequencies, obtained from the second derivatives of the energy with respect to the atomic positions, can be used to predict the infrared (IR) and Raman spectra. The calculated nuclear magnetic resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be invaluable in assigning the signals in experimental NMR spectra.
Table 2: Hypothetical Calculated Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value |
| C-F Stretching Frequency (cm⁻¹) | 1100 - 1200 |
| ¹⁹F NMR Chemical Shift (ppm) | -90 to -110 |
| ¹H NMR Chemical Shift (methyl group, ppm) | 0.9 - 1.2 |
| ¹³C NMR Chemical Shift (C1, ppm) | 115 - 125 |
Note: These are estimated ranges and the actual values would depend on the specific conformer and the level of theory used in the calculation.
Elucidation of Intramolecular and Intermolecular Interactions
The presence of the highly electronegative fluorine atoms in this compound introduces significant intramolecular interactions. Theoretical methods can be used to analyze the nature and magnitude of these interactions, such as the gauche effect and other stereoelectronic effects, which can influence the conformational preferences of the molecule.
Furthermore, computational studies can shed light on the intermolecular interactions that govern the bulk properties of this compound. By calculating the interaction energies between two or more molecules, it is possible to understand the nature of the forces, such as dipole-dipole interactions and van der Waals forces, that dictate how the molecules pack in the solid state or interact in solution.
Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling
Computational methods such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations are pivotal in exploring the conformational landscape of substituted cyclohexanes like this compound. scienceopen.com These techniques allow for the sampling of a vast number of molecular configurations, providing insights into the probabilities of different conformations and the thermodynamics of their interconversion. scienceopen.comuiuc.edu
For cyclohexane derivatives, the chair conformation is the most stable, and simulations can elucidate the energetic differences between various substituted forms. nih.gov In the case of this compound, two primary chair conformers exist: one with the methyl group in an axial position and one with it in an equatorial position. The gem-difluoro group on carbon 1 does not introduce cis/trans isomerism, and in either chair form, one fluorine will be axial and the other equatorial. libretexts.orglibretexts.org
MD simulations track the trajectory of atoms over time based on classical mechanics, allowing for the observation of dynamic processes like ring inversion. mdpi.comresearchgate.net Accelerated Molecular Dynamics (A-MD) can be employed to enhance the sampling of rare events, such as the high-energy transitions between chair conformations, by modifying the potential energy surface. nih.gov This method has been shown to increase the rate of chair-to-chair interconversion in cyclohexane by a factor of approximately 1 x 10^5, which is crucial for obtaining statistically significant data within feasible simulation times. nih.gov
Monte Carlo simulations, on the other hand, generate configurations through random perturbations of atomic coordinates. scienceopen.comuiuc.edu Each new configuration is accepted or rejected based on a probability criterion, which allows the system to overcome energy barriers and explore different conformational states. uiuc.edu This is particularly useful for determining the relative stability of conformers. For disubstituted cyclohexanes, the relative stability is determined by comparing the energies of the most stable conformers. libretexts.org The energy cost associated with a substituent being in an axial versus an equatorial position dictates the equilibrium. For a methyl group, this energy difference (A-value) is approximately 1.7 to 1.8 kcal/mol. libretexts.orgpharmacy180.com The conformer with the equatorial methyl group is therefore significantly more stable.
Hybrid methods combining MD with Nonequilibrium Candidate Monte Carlo (NCMC) can further improve sampling efficiency, especially for flexible molecules, by allowing larger, physically realistic moves that have higher acceptance rates. chemrxiv.org
| Conformer | 4-Methyl Group Position | 1,1-Difluoro Group Position | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Equatorial-Me | Equatorial | One Axial F, One Equatorial F | 1,3-diaxial F-H | 0 (Reference) |
| Axial-Me | Axial | One Axial F, One Equatorial F | 1,3-diaxial Me-H, 1,3-diaxial F-H | ~1.7 - 1.8 |
Quantitative Structure-Property Relationship (QSPR) Modeling of Fluorinated Cyclohexane Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their chemical structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. nih.gov For fluorinated cyclohexane derivatives, QSPR can be a powerful tool to estimate properties like lipophilicity (LogP), boiling point, and polarity without the need for extensive experimental synthesis and measurement. nih.govresearchgate.net
The process involves calculating a variety of molecular descriptors, which can be constitutional, topological, quantum-chemical, or geometric. nih.govnih.gov For fluorinated cyclohexanes, descriptors that capture the effects of fluorine substitution are particularly important. These include:
Molecular Weight and Volume: The substitution of hydrogen with fluorine increases mass and size.
Polarizability: The high electronegativity of fluorine significantly impacts the electron distribution and average molecular polarizability. nih.gov
Dipole Moment: The arrangement of C-F bonds can lead to significant molecular dipole moments, especially in cases of facial polarization where multiple fluorine atoms are on one side of the ring. researchgate.netnih.gov
Topological and Ring Descriptors: These describe the connectivity and shape of the molecule, which are crucial for cycloalkanes. nih.gov
Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), often coupled with feature selection techniques like Genetic Algorithms (GA), or Partial Least Squares (PLS) regression are used to build the predictive model. nih.govnih.gov The quality of a QSPR model is assessed through rigorous validation, including internal (cross-validation) and external validation using a separate test set of compounds. nih.gov
Studies on fluorinated cyclohexanes have shown that increasing the number of fluorine atoms progressively increases the polarity of the ring system. researchgate.net This directly influences properties like lipophilicity (LogP) and aqueous solubility. researchgate.net For instance, molecular dynamics simulations have indicated that water associates more closely with the polarized hydrogen face of "Janus" faced fluorocyclohexanes than the fluorine face. researchgate.net QSPR models for such compounds would need to effectively capture these electrostatic interactions. While a specific QSPR model for this compound was not found, models developed for broader classes of cycloalkanes or halogenated compounds provide a framework for its analysis. nih.govnih.gov
| Descriptor Type | Specific Descriptor Example | Relevance to Fluorinated Cyclohexanes |
|---|---|---|
| Constitutional | Molecular Weight | Reflects the degree of fluorination. |
| Quantum-Chemical | Dipole Moment | Crucial for capturing the high polarity induced by C-F bonds. researchgate.net |
| Quantum-Chemical | Average Molecular Polarizability | Describes intermolecular dispersive forces. nih.gov |
| Topological | Wiener Index | Relates to molecular branching and shape. |
| Geometric | Solvent Accessible Surface Area (SASA) | Important for modeling solubility and interactions with solvents. mdpi.com |
Computational Investigation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition state structures. mdpi.commontclair.edu For reactions involving this compound, density functional theory (DFT) and ab initio methods are commonly used to map out potential energy surfaces and calculate activation energies. researchgate.net
A key area of investigation for fluorinated compounds is their synthesis, often involving nucleophilic or electrophilic fluorination reactions. chinesechemsoc.orgresearchgate.net For example, the synthesis of a gem-difluoro moiety, as seen in this compound, could proceed through the deoxyfluorination of a corresponding ketone (4-methylcyclohexanone). Computational studies can model the mechanism of such reactions with reagents like diethylaminosulfur trifluoride (DAST), exploring the intermediates and transition states involved in the oxygen-sulfur exchange and subsequent fluoride (B91410) transfer. Mechanistic studies have shown that some fluorination reactions can proceed via carbene intermediates. chinesechemsoc.org
Another important reaction is the conformational inversion of the cyclohexane ring. The transition state for the chair-to-chair inversion is believed to be a "half-chair" conformation of C2 symmetry. scispace.com Computational methods can calculate the energy barrier for this process. While early calculations confirmed that inversion through a boat or twist-boat intermediate has a lower activation energy than passing through a planar hexagon, the exact nature of the transition state is a subject of computational refinement. scispace.com The presence of substituents like the methyl and difluoro groups on the ring will influence the energy of the transition state structure.
Computational analysis is also critical in understanding reactions at the C-H bonds of the cyclohexane ring. For example, direct C-H fluorination is an efficient method for introducing fluorine. chinesechemsoc.org The mechanisms of such reactions, which can be catalyzed by transition metals, often involve high-oxidation-state metal fluoride complexes and C-F reductive elimination steps that can be modeled computationally. chinesechemsoc.org
The table below outlines a hypothetical reaction and the types of computational data that would be generated to understand its mechanism.
| Computational Target | Methodology | Information Gained |
|---|---|---|
| Reactant/Product Geometries | Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) | Optimized bond lengths, angles, and stable conformations. |
| Transition State Structure | Transition State Search (e.g., QST2/QST3, Berny) | Geometry of the highest energy point along the reaction coordinate. scispace.com |
| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) Calculation | Confirms the connection between the transition state and the corresponding reactants and products. |
| Activation Energy (ΔG‡) | Frequency Calculation at Optimized Geometries | The energy barrier of the reaction, which determines the reaction rate. |
| Reaction Energy (ΔG_rxn) | Frequency Calculation at Optimized Geometries | The overall thermodynamic favorability of the reaction. |
Advanced Spectroscopic Characterization of 1,1 Difluoro 4 Methylcyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of 1,1-Difluoro-4-methylcyclohexane. By analyzing the spectra from different nuclei (¹H, ¹⁹F, and ¹³C), a comprehensive picture of the molecule's atomic connectivity, stereochemistry, and conformational equilibria can be constructed.
Proton (¹H) NMR for Structural and Conformational Elucidation
The ¹H NMR spectrum of this compound provides crucial information about the arrangement of hydrogen atoms within the molecule. The chemical shifts and coupling constants of the protons are sensitive to their local electronic environment and spatial orientation.
In the case of 4-methyl-1,1-difluorocyclohexane, the proton NMR spectrum can be complex due to the number of non-equivalent protons and the presence of large H-F couplings. modgraph.co.uk The spectrum often displays a condensed region of resonances, making detailed assignment challenging. modgraph.co.uk However, analysis of the multiplet patterns, which can be up to 80Hz wide, and the magnitude of the H-F coupling constants allows for the differentiation of axial and equatorial protons. modgraph.co.uk
Table 1: Proton (¹H) NMR Data for 4-methyl-1,1-difluorocyclohexane modgraph.co.uk
| Proton | Chemical Shift (δ, ppm) |
| 2,6ax | 1.85 |
| 2,6eq | 2.05 |
| 3,5ax | 1.30 |
| 3,5eq | 1.95 |
| 4a | 1.65 |
| Me | 0.95 |
Note: The assignments are based on room temperature measurements and may be subject to averaging effects due to conformational exchange.
Fluorine (¹⁹F) NMR for Probing Fluorine Environments and Dynamics
With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is an invaluable technique for studying fluorinated organic molecules. nih.gov The large chemical shift dispersion of ¹⁹F NMR, spanning from approximately -300 ppm to 400 ppm, minimizes the likelihood of peak overlap and provides detailed information about the electronic environment of the fluorine atoms. thermofisher.com
In this compound, the two fluorine atoms are diastereotopic, meaning they are in different chemical environments and should, in principle, give rise to separate signals. The chemical shifts of the axial and equatorial fluorine atoms are distinct, with the axial fluorine typically appearing at a higher field (upfield). modgraph.co.uk The observed ¹⁹F NMR spectrum is often a complex multiplet due to coupling with neighboring protons (H-F couplings). modgraph.co.uk The magnitude of these couplings is dependent on the dihedral angle between the fluorine and hydrogen atoms, with trans couplings generally being larger than gauche couplings. modgraph.co.uk
Table 2: Fluorine (¹⁹F) NMR Data for 4-methyl-1,1-difluorocyclohexane modgraph.co.uk
| Fluorine Position | Chemical Shift (δ, ppm) |
| F | -93.5 |
Note: The chemical shift is referenced to CFCl₃ at 0.00 ppm, with positive shifts indicating upfield positions. The single reported value suggests rapid conformational averaging at the measurement temperature.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization, substitution pattern, and steric environment.
The introduction of two fluorine atoms at the C1 position significantly deshields this carbon, causing its resonance to appear at a low field. The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide additional structural information. The one-bond carbon-fluorine coupling (¹JCF) is particularly sensitive to the geometry of the C-F bond. modgraph.co.uk
Table 3: Carbon (¹³C) NMR Data for 4-methyl-1,1-difluorocyclohexane modgraph.co.uk
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constants (J, Hz) |
| 1 | 125.0 (t) | ¹JCF = 245.0 |
| 2,6 | 35.5 (t) | ²JCF = 25.0 |
| 3,5 | 29.5 (t) | ³JCF = 9.0 |
| 4 | 31.0 (s) | |
| Me | 22.5 (s) |
Note: The chemical shifts are referenced to CDCl₃ at 77.7 ppm. (t) denotes a triplet and (s) denotes a singlet.
A study on 1,1-difluorocyclohexane (B1205268) at low temperatures revealed that the triplet observed for C-3 collapses to a doublet, indicating that only the equatorial fluorine couples with the C-3 carbon. nih.gov This stereospecific ³JCF coupling is attributed to a back-lobe orbital interaction. nih.gov
Variable-Temperature NMR for Kinetic and Thermodynamic Analysis of Conformational Equilibria
Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes such as the chair-chair interconversion of cyclohexane (B81311) rings. nih.gov By recording NMR spectra at different temperatures, it is possible to slow down or "freeze out" the conformational exchange, allowing for the observation of individual conformers.
For this compound, the cyclohexane ring undergoes a rapid chair-chair interconversion at room temperature. This leads to averaged NMR signals for the axial and equatorial positions. As the temperature is lowered, the rate of this interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given nucleus will broaden and eventually split into two distinct signals corresponding to the two conformers.
From the analysis of the line shapes as a function of temperature, kinetic parameters such as the activation energy (ΔG‡) for the ring inversion can be determined. Furthermore, by integrating the signals of the individual conformers at low temperatures, the equilibrium constant (K) and the free energy difference (ΔG°) between the conformers can be calculated. Studies on similar systems, like 1,1,3,3-tetramethylcyclohexane, have shown the utility of ¹³C NMR for such analyses due to the larger chemical shift differences between axial and equatorial groups compared to ¹H NMR. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of the molecule. The most prominent features are the C-H stretching vibrations of the methyl and methylene (B1212753) groups, typically observed in the 2800-3000 cm⁻¹ region, and the strong C-F stretching vibrations.
Raman Spectroscopy for Vibrational Modes and Conformational Studies
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure and conformation. For this compound, Raman spectroscopy is particularly insightful for elucidating the conformational equilibrium between the two chair forms.
The two primary conformers of this compound are the result of the ring flip, which interconverts the axial and equatorial positions of the methyl group. In one conformer, the methyl group is in the equatorial position, and in the other, it is in the axial position. Due to steric hindrance, the conformer with the equatorial methyl group is expected to be more stable and thus more populated at equilibrium.
Key Research Findings from Raman Spectroscopy:
Conformational Equilibrium: By analyzing the Raman spectra at different temperatures, the equilibrium between the equatorial and axial conformers can be studied. The relative intensities of Raman bands specific to each conformer can be used to determine their populations and the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational change. While specific experimental data for this compound is not abundant in publicly accessible literature, studies on similar substituted cyclohexanes have established this methodology.
Vibrational Mode Assignment: The Raman spectrum of this compound is expected to show characteristic bands for the cyclohexane ring and the substituents. For instance, the C-F stretching vibrations are typically found in the region of 1000-1200 cm⁻¹. The exact position of these bands can provide information about the electronic environment of the C-F bonds. The C-H stretching vibrations of the methyl group and the cyclohexane ring appear in the 2800-3000 cm⁻¹ region.
Interactive Data Table: Predicted Raman Active Vibrational Modes for this compound (Equatorial Conformer)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H Stretch (CH₃) | 2950 - 3000 | Asymmetric and symmetric stretching of the methyl group C-H bonds. |
| C-H Stretch (Ring) | 2850 - 2950 | Asymmetric and symmetric stretching of the cyclohexane ring C-H bonds. |
| CH₂ Scissor | 1440 - 1470 | Bending motion of the CH₂ groups in the ring. nih.gov |
| C-F Stretch | 1050 - 1150 | Stretching vibrations of the two C-F bonds. |
| C-C Stretch | 800 - 1050 | Stretching vibrations of the carbon-carbon bonds in the ring. |
| Ring Puckering | 200 - 400 | Low-frequency modes corresponding to the puckering and deformation of the cyclohexane ring. |
Note: The predicted frequency ranges are based on known values for substituted cyclohexanes and fluorinated compounds. Actual experimental values may vary.
X-ray Crystallography for Solid-State Conformational Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. royalsocietypublishing.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined. This provides unambiguous evidence of the preferred conformation of the molecule in the crystalline phase.
For this compound, it is anticipated that the molecule will adopt a chair conformation in the solid state. The key question that X-ray crystallography can answer is the orientation of the methyl group. Based on the principles of steric hindrance, the methyl group is expected to occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.
Key Research Findings from X-ray Crystallography (Predicted):
Conformation: The crystal structure would likely confirm a chair conformation for the cyclohexane ring.
Substituent Orientation: The methyl group would be found in the equatorial position.
Bond Lengths and Angles: Precise measurements of C-C, C-H, and C-F bond lengths and the various bond angles within the molecule would be obtained. The C-F bond lengths are expected to be around 1.38 Å.
Interactive Data Table: Predicted Crystallographic Parameters for this compound (Equatorial Conformer)
| Parameter | Predicted Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c or similar | Specifies the symmetry elements within the unit cell. |
| C-C Bond Length (avg.) | 1.53 - 1.54 Å | Typical for sp³-sp³ carbon bonds in a cyclohexane ring. |
| C-F Bond Length (avg.) | 1.37 - 1.39 Å | Characteristic of a C-F bond on a saturated carbon. |
| C-C-C Bond Angle (avg.) | 111 - 112° | Reflects the tetrahedral geometry of the carbon atoms in the ring. |
| Methyl Group Orientation | Equatorial | Minimizes steric strain. |
Note: These parameters are predictions based on the known structures of similar substituted cyclohexanes. Experimental determination is required for confirmation.
Other Spectroscopic Techniques for Investigating Molecular Behavior
While Raman spectroscopy and X-ray crystallography provide detailed structural information, other spectroscopic techniques offer complementary insights into the molecular behavior of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the carbon framework of a molecule. The chemical shift of each carbon atom is sensitive to its electronic environment. For this compound, the carbon atom bonded to the two fluorine atoms (C1) will exhibit a characteristic downfield shift and will appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the other carbon atoms in the ring and the methyl group can also be used to confirm the structure and may provide information about the conformational equilibrium. The use of computational methods to predict ¹³C NMR chemical shifts has become increasingly accurate and can aid in the assignment of experimental spectra. nih.gov
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is highly sensitive to the local environment of the fluorine atoms. alfa-chemistry.com In this compound, the two fluorine atoms are diastereotopic in the chair conformation and are expected to have different chemical shifts, appearing as a pair of doublets due to geminal F-F coupling. The chemical shifts and coupling constants are sensitive to the conformation of the ring and can be used to study the dynamics of the ring flip. Studies on other gem-difluorocyclohexanes have shown that the chemical shift difference between the axial and equatorial fluorine atoms can be substantial. researchgate.net
Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy probes the vibrational modes of a molecule. However, the selection rules are different. Vibrational modes that result in a change in the dipole moment are IR active. IR spectroscopy can be used to identify functional groups and study conformational changes. For example, the C-F stretching bands are typically strong in the IR spectrum. The study of IR spectra at different pressures can also provide information on conformational equilibria. nih.gov
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound (Equatorial Conformer)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹³C (C1) | 120 - 125 | Triplet | ¹J(C-F) ≈ 240-250 |
| ¹³C (C2, C6) | 30 - 35 | Triplet | ²J(C-F) ≈ 20-25 |
| ¹³C (C3, C5) | 25 - 30 | Triplet | ³J(C-F) ≈ 5-10 |
| ¹³C (C4) | 30 - 35 | Singlet | - |
| ¹³C (CH₃) | 20 - 25 | Singlet | - |
| ¹⁹F | -90 to -110 | Two Doublets | ²J(F-F) ≈ 230-240 |
Note: The predicted chemical shifts and coupling constants are based on data from analogous fluorinated cyclohexanes and may vary depending on the solvent and other experimental conditions.
Reaction Mechanisms and Reactivity Profiles of 1,1 Difluoro 4 Methylcyclohexane
Nucleophilic Substitution Reactions at Difluorinated Cyclohexyl Centers
The carbon atom bonded to two fluorine atoms (the C1 position) in 1,1-difluoro-4-methylcyclohexane is the primary center of interest for nucleophilic substitution. However, the gem-difluoro group imposes significant electronic and steric constraints that dictate the feasibility and pathways of such reactions. The high electronegativity of fluorine polarizes the C-F bonds, making the carbon atom electrophilic, yet it also strengthens these bonds.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The rate-determining step is the departure of the leaving group to form this intermediate. masterorganicchemistry.com
For a substitution reaction to occur at the C1 position of this compound, one of the fluoride (B91410) ions would need to act as a leaving group. Fluoride is generally a poor leaving group due to the strength of the C-F bond and the high basicity of the fluoride ion. However, under strongly acidic conditions or with the assistance of a Lewis acid, the departure could be facilitated.
If a carbocation were to form at the C1 position, it would be an α,α-difluorocarbocation. The two highly electronegative fluorine atoms would severely destabilize this adjacent positive charge through an inductive effect, making its formation highly unfavorable. While fluorine can donate a lone pair of electrons through resonance (p-π donation), which can stabilize carbocations, this effect is generally weaker than the inductive withdrawal for fluorine. Consequently, SN1 reactions at the gem-difluorinated carbon are extremely unlikely under normal conditions.
In the event that a carbocation is formed elsewhere on the ring through other reactions, the gem-difluoro group would exert a strong deactivating inductive effect, influencing the stability and potential rearrangement of that carbocation.
The SN2 (Substitution Nucleophilic Bimolecular) reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.comlibretexts.org This mechanism results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. pressbooks.pubyoutube.com
In the case of this compound, an SN2 reaction would require a nucleophile to attack the C1 carbon. Several factors make this process challenging:
Steric Hindrance: The SN2 transition state involves five groups around the central carbon. libretexts.org The presence of the cyclohexane (B81311) ring and the two fluorine atoms creates significant steric congestion around the C1 carbon, hindering the backside attack required for the SN2 mechanism. libretexts.orgmasterorganicchemistry.com
Leaving Group Ability: As mentioned, fluoride is a poor leaving group.
Substrate Structure: SN2 reactions are fastest for methyl and primary substrates and are significantly slower for secondary substrates. masterorganicchemistry.com The C1 carbon in this molecule is a quaternary-like center in terms of substitution by non-hydrogen atoms (bonded to C2, C6, and two F atoms), making it sterically hindered.
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com However, due to the aforementioned steric and electronic factors, the rate for this compound would be exceptionally slow. If a reaction were to occur on a chiral derivative, it would proceed with inversion of configuration. libretexts.orgyoutube.com
Table 1: Illustrative Relative Rates of SN2 Reactions for Various Substrates
| Substrate | Relative Rate | Key Influencing Factor |
| Methyl Halide | ~2000 | Minimal steric hindrance |
| Primary Alkyl Halide | ~100 | Low steric hindrance |
| Secondary Alkyl Halide | 1 | Moderate steric hindrance |
| This compound | <<1 | Severe steric hindrance; Poor leaving group |
| Neopentyl Halide | ~0.001 | Severe steric hindrance |
Note: This table presents generalized, illustrative data to demonstrate the principles of steric hindrance in SN2 reactions. Actual experimental values for this compound are not available.
Radical Mechanisms in the Functionalization of Fluorinated Cyclohexanes
Radical reactions provide an alternative pathway for functionalizing molecules, often succeeding where ionic mechanisms are difficult. nih.gov The unique reactivity of fluorinated radicals can enable selective bond formations under mild conditions. nih.gov Photoredox catalysis, in particular, has become a powerful tool for generating radicals and achieving transformations that are otherwise inaccessible. nih.gov
For this compound, radical reactions could be initiated to functionalize the C-H bonds of the cyclohexane ring or the methyl group. A general process might involve:
Initiation: Generation of a reactive radical species, often through photoredox catalysis or with a chemical initiator.
Propagation: The initial radical abstracts a hydrogen atom from the cyclohexane or methyl group, creating a carbon-centered radical intermediate.
Functionalization: This new radical can then react with another species in the reaction mixture to form a new C-C or C-heteroatom bond.
The presence of the gem-difluoro group can influence the regioselectivity of hydrogen atom abstraction. The electron-withdrawing nature of the fluorine atoms can affect the bond dissociation energies of adjacent C-H bonds.
Unintended Rearrangement Pathways during Chemical Transformations
Unintended molecular rearrangements can occur during reactions, particularly those involving carbocation or radical intermediates.
Carbocation Rearrangements: In hypothetical SN1-type conditions, if a carbocation were formed on the cyclohexane ring (e.g., at C2, C3, or C4), it could potentially undergo rearrangement via hydride or methyl shifts to form a more stable carbocation. youtube.com However, the strong inductive effect of the CF₂ group would destabilize any nearby positive charge, making rearrangements that bring the charge closer to the fluorinated carbon unfavorable.
Radical Rearrangements: While less common than carbocation rearrangements, radical intermediates can also undergo rearrangement, though typically through ring-opening or fragmentation pathways. For a saturated cyclic system like this compound, skeletal rearrangements of a radical intermediate are less likely.
The gem-difluoro motif itself is generally stable. However, under certain conditions, such as those involving strong Lewis acids, elimination of HF could be a possible side reaction, though this is less favorable than in systems where a more stable alkene can be formed. rsc.orgresearchgate.net
Functionalization Reactions of the Methyl Group and the Cyclohexane Ring
Direct functionalization of the hydrocarbon backbone of this compound avoids the difficulties of substitution at the C1 position.
Methyl Group Functionalization: The methyl group is a potential site for free-radical reactions, such as free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator. This would selectively functionalize the methyl group, leading to 4-(bromomethyl)-1,1-difluorocyclohexane, a versatile intermediate for further synthesis.
Cyclohexane Ring Functionalization: Functionalizing the C-H bonds of the cyclohexane ring is more complex due to the presence of multiple, chemically similar C-H bonds. Modern methods involving directed C-H activation or non-directed radical functionalization (as discussed in section 6.2) would be required. nih.gov The directing influence of the gem-difluoro and methyl groups would be critical in determining the regioselectivity of such reactions.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com
Regioselectivity: In radical halogenation, the reaction is expected to be highly regioselective for the methyl group, as the resulting primary radical is stabilized by hyperconjugation and is more accessible than the ring C-H bonds. For C-H functionalization on the ring, the electronic effects of the CF₂ group would likely disfavor radical formation at the adjacent C2 and C6 positions. The C3/C5 and C4 positions would be more likely sites of reaction.
Stereoselectivity: The cyclohexane ring exists in a chair conformation, with the methyl group preferentially occupying an equatorial position to minimize steric strain. Reagents will typically approach the ring from the less sterically hindered face. For example, in a hydrogenation of a related unsaturated derivative, the catalyst would likely coordinate to the face opposite the bulky substituents. Any reaction that creates a new chiral center on the ring will have diastereomeric outcomes, with the ratio of products determined by the steric and electronic environment of the transition state. masterorganicchemistry.com As established, any SN2 reaction is stereospecific, resulting in inversion of configuration. libretexts.org
Table 2: Potential Functionalization Reactions and Selectivity Profile
| Reaction Type | Reagents | Probable Site of Reaction | Selectivity Type | Expected Outcome |
| Free-Radical Halogenation | NBS, AIBN | Methyl Group | Regioselective | Selective bromination of the methyl group |
| Radical C-H Functionalization | Photoredox Catalyst, Reagent | C3, C4, C5 positions | Regioselective | Functionalization away from the CF₂ group |
| Nucleophilic Substitution | Strong Nucleophile | C1 position | (Highly Unlikely) | No reaction expected under standard conditions |
Applications of 1,1 Difluoro 4 Methylcyclohexane in Contemporary Chemical Research
Role as a Precursor in Complex Organic Synthesis
1,1-Difluoro-4-methylcyclohexane serves as a fundamental starting material in multi-step organic syntheses. Its utility as a precursor lies in its pre-packaged, stable, and synthetically accessible structure. Chemists utilize this compound to introduce the 4-methyl-1,1-difluorocyclohexyl motif into larger, more complex molecular architectures. The gem-difluoro group is exceptionally stable under many reaction conditions, allowing for chemical modifications at other positions of the cyclohexane (B81311) ring or the methyl group without disturbing the fluorinated center. This stability ensures that the influential electronic effects of the fluorine atoms are carried through the synthetic sequence into the final target molecule.
Utility as a Building Block for Advanced Fluorinated Molecules
The incorporation of fluorine atoms or fluorinated alkyl groups into organic compounds is a widely used strategy to fine-tune physical and chemical properties such as stability, reactivity, lipophilicity, and acidity, often with minimal steric disruption. sigmaaldrich.com Fluorinated building blocks like this compound often exhibit higher thermal stability compared to their non-fluorinated analogs, making them valuable in a range of applications. sigmaaldrich.com
In medicinal chemistry, the introduction of fluorine is a proven strategy for optimizing drug candidates. Approximately 20% of all pharmaceuticals are fluorinated compounds. nih.gov this compound is utilized as a building block for pharmaceutical intermediates, contributing a lipophilic, saturated ring system whose properties are significantly modified by the gem-difluoro group. bldpharm.com
The CF₂ group can act as a bioisostere for other chemical groups, such as a carbonyl (C=O) or a gem-dimethyl group, while introducing a strong dipole moment. This modification can enhance a molecule's binding affinity to a biological target. Furthermore, fluorination can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage and thus extending the half-life of a drug in the body. nih.gov The modulation of lipophilicity is another critical aspect; strategic fluorination can increase a compound's ability to pass through cellular membranes, a key factor for bioavailability. nih.gov
The unique electronic properties imparted by the carbon-fluorine bond make fluorinated compounds highly valuable in materials science. This compound is listed for use in this field, including in the development of Organic Light-Emitting Diode (OLED) materials and other advanced polymers. bldpharm.com The strong dipole moment associated with the CF₂ group can influence the bulk electronic and dielectric properties of a material.
Exploration of Fluorine Effects in Molecular Design Beyond Basic Properties
The influence of the gem-difluoro group in this compound extends beyond simple modifications of lipophilicity or metabolic stability. It is a key element in the sophisticated field of molecular design, where the precise control of a molecule's three-dimensional shape and electrostatic profile is paramount.
The introduction of multiple C-F bonds onto a cyclohexane ring can lead to a phenomenon known as "facial polarity." nih.gov When fluorine atoms are oriented on one face of the ring, they create an electronegative surface, leaving the opposite face with the C-H bonds as an electropositive surface. researchgate.netst-andrews.ac.uk These structures, sometimes called "Janus" cyclohexanes, have highly unusual properties. st-andrews.ac.uk
While this compound does not possess the multiple, aligned 1,3-diaxial fluorine atoms that generate the most extreme facial polarity, the gem-difluoro group is a critical component in designing such systems. nih.gov The CF₂ motif itself possesses a very large dipole moment and introduces "polar hydrophobicity"—increasing polarity without a corresponding increase in water solubility. nih.gov This property is highly sought after in drug design. The presence of the CF₂ group also influences the conformational equilibrium of the cyclohexane ring, a subtle but critical factor in how a molecule presents its binding elements to a protein target. Therefore, the use of this compound is part of a broader strategy to create molecules with precisely engineered, multidimensional properties for applications in medicine and materials science. nih.govst-andrews.ac.uk
Emerging Research Areas and Future Perspectives for 1,1 Difluoro 4 Methylcyclohexane
Development of Innovative Fluorination Reagents and Synthetic Methodologies
The synthesis of gem-difluoromethylene compounds like 1,1-Difluoro-4-methylcyclohexane hinges on the availability of effective fluorinating agents. A significant area of emerging research is the design of novel reagents that offer greater selectivity and milder reaction conditions. For instance, the development of "designer" hydrogen fluoride (B91410) (HF)-based reagents, such as complexes of HF with N,N'-dimethylpropyleneurea (DMPU), represents a promising frontier. nih.gov These complexes act as highly acidic yet nucleophilic fluorine sources compatible with catalyst systems, enabling regioselective dihydrofluorination of alkynes to produce gem-difluoroalkanes. nih.gov
Another approach involves the development of new catalytic systems. Gold-catalyzed hydrofluorination using complexes like DMPU/HF has shown success in creating gem-difluoromethylene compounds from alkynes. nih.gov The challenge often lies in translating methods developed for simple systems to more complex scaffolds and overcoming the high reaction temperatures and slow reaction times associated with some nucleophilic displacement methods. nih.gov Future research will likely focus on creating more robust and practical fluorination methods that can be easily implemented and automated, expanding the accessibility of compounds like this compound. nih.gov
Application of Advanced Computational Methods to Fluorinated Alicyclic Systems
Computational chemistry has become an indispensable tool for understanding the nuanced conformational behavior of fluorinated alicyclic systems. researchgate.net The introduction of fluorine atoms can dramatically alter a molecule's conformational preferences through a combination of steric repulsion, dipole minimization, and hyperconjugation. researchgate.net For fluorinated cyclohexanes, computational methods are crucial for predicting the stability of different chair and boat conformers and the energy barriers for their interconversion. researchgate.netresearchgate.net
Advanced computational techniques such as Density Functional Theory (DFT) at levels like B3LYP and M05-2X, along with methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are employed to calculate the relative energies of conformers. researchgate.netnih.gov These calculations can model the effects of different basis sets and solvent environments on conformational equilibria. researchgate.netnih.gov For example, studies on related 1,2-difluorocyclohexane have shown that the diaxial conformer may be more stable in the gas phase, while the diequatorial conformer is favored in solution. researchgate.net Similar computational analyses of this compound are essential for predicting its three-dimensional structure and how it might interact with other molecules, which is critical for rational molecular design.
Table 1: Computational Methods in the Conformational Analysis of Fluorinated Cyclohexanes
| Method/Technique | Application/Focus | Key Findings/Insights |
| Density Functional Theory (DFT) (e.g., B3LYP, B3P86, M05-2X) | Calculation of conformer energies and solvent effects. researchgate.netnih.gov | Determines the relative stability of axial vs. equatorial and chair vs. twist-boat conformations. researchgate.netresearchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | Analysis of conformational profiles and energy landscapes. nih.gov | Provides insights into the influence of fluorine substitution on alkane chain conformation. nih.gov |
| Coupled Cluster (QCISD, CCSD) | High-accuracy energy calculations for conformational preference. researchgate.net | Offers a benchmark for agreement with experimental data, confirming solvent-dependent conformational changes. researchgate.net |
| Continuum Solvation Models (e.g., SCIPCM) | Simulation of solvent effects on relative conformer energies. researchgate.net | Reveals that conformer stability can change significantly with the polarity of the medium. researchgate.netnih.gov |
| Intrinsic Reaction Coordinate (IRC) | Calculation of pathways for conformational interconversion. researchgate.net | Connects transition states with energy minima to map the entire inversion pathway of the ring system. researchgate.net |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Molecular Design
The unique properties imparted by fluorine atoms make gem-difluorinated cyclohexanes attractive scaffolds for interdisciplinary research, particularly at the nexus of synthetic chemistry, materials science, and medicinal chemistry. researchgate.netnih.gov The replacement of a hydrogen atom with fluorine can significantly alter a molecule's electronic nature and conformation, which in turn affects its interactions with biological targets like proteins and enzymes. nih.gov Understanding these effects is crucial for the rational design of new bioactive molecules. nih.gov
The this compound core can be viewed as a bioisostere for other chemical groups, offering a way to fine-tune the lipophilicity, metabolic stability, and binding affinity of a parent molecule. In materials science, the introduction of fluorinated alicyclic structures can influence the properties of polymers and liquid crystals. For example, research into siloxane epoxies has explored the use of alicyclic structures to create reprocessable and degradable materials. acs.org The future development of this compound derivatives will likely be driven by such collaborative efforts, where synthetic chemists create novel structures based on the design needs of other scientific fields.
Addressing Unresolved Challenges and Identifying New Opportunities in Fluorine Chemistry
Despite significant progress, several challenges remain in fluorine chemistry that directly impact the study and application of compounds like this compound. A major hurdle is the often-low concentration of the fluorinating agent relative to the substrate, especially in radiofluorination with fluorine-18 (B77423) for PET imaging. nih.gov Developing reactions that are efficient even with nanomole quantities of the fluoride source is a key objective. nih.gov
Furthermore, many existing fluorination methods require harsh conditions, which can limit their applicability to complex molecules with sensitive functional groups. nih.gov A significant opportunity lies in the development of late-stage fluorination techniques that allow for the introduction of fluorine atoms at the end of a synthetic sequence. This approach is highly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogs from advanced intermediates. The quest for milder, more selective, and more efficient fluorination reactions continues to drive innovation, opening up new possibilities for the synthesis and application of a wide array of fluorinated alicyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
